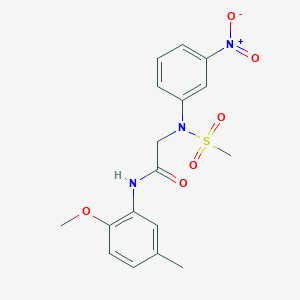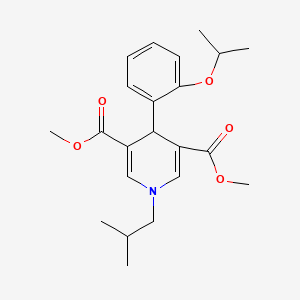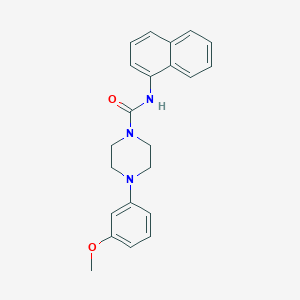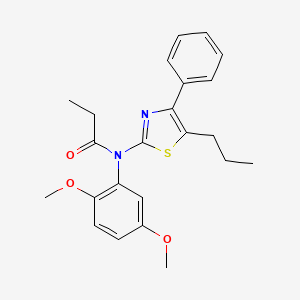
N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide: is a complex organic compound that features a combination of methoxy, methylsulfonyl, and nitrophenyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and glycine derivatives. The key steps include:
Nitration: Introduction of the nitro group to the aromatic ring.
Sulfonylation: Addition of the methylsulfonyl group.
Amidation: Formation of the glycinamide linkage.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, sulfonyl chlorides for sulfonylation, and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques like recrystallization, chromatography, and distillation.
Quality control: Implementing rigorous testing protocols to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
- N-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
- N-(2-methoxy-5-methylphenyl)-N~2~-(sulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and methylsulfonyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-12-7-8-16(26-2)15(9-12)18-17(21)11-19(27(3,24)25)13-5-4-6-14(10-13)20(22)23/h4-10H,11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDOWEDDOQFSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B3649151.png)
![N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B3649155.png)
![N-[(4-{[(2-chlorophenyl)carbonyl]amino}-3-methoxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B3649178.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-N-(2-thienylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B3649185.png)


![N-[2-(1H-indol-3-yl)ethyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3649196.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-(phenoxymethyl)benzamide](/img/structure/B3649200.png)
![2-[(6-bromo-2-naphthyl)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B3649201.png)
![N-(4-chlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3649204.png)
![N-(2-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B3649207.png)

![2-chloro-N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B3649239.png)
![4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B3649241.png)
